molecular formula C29H24N2O6 B14952533 5-[4-(benzyloxy)phenyl]-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

5-[4-(benzyloxy)phenyl]-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14952533
M. Wt: 496.5 g/mol
InChI Key: PGWFBZWCEQABOU-RFBIWTDZSA-N
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Description

5-[4-(benzyloxy)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(benzyloxy)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the benzyloxy, methoxybenzoyl, and oxazolyl groups through a series of substitution and coupling reactions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[4-(benzyloxy)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-[4-(benzyloxy)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[4-(benzyloxy)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H24N2O6

Molecular Weight

496.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-phenylmethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H24N2O6/c1-18-16-24(30-37-18)31-26(20-8-14-23(15-9-20)36-17-19-6-4-3-5-7-19)25(28(33)29(31)34)27(32)21-10-12-22(35-2)13-11-21/h3-16,26,32H,17H2,1-2H3/b27-25-

InChI Key

PGWFBZWCEQABOU-RFBIWTDZSA-N

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(\C3=CC=C(C=C3)OC)/O)/C(=O)C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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